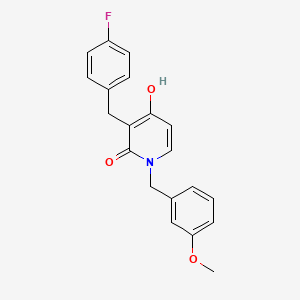

3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d₆):

- δ 4.35 ppm (singlet, 2H): Benzyl methylene protons (-CH₂-C₆H₄F).

- δ 3.80 ppm (singlet, 3H): Methoxy group (-OCH₃).

- δ 7.20–7.45 ppm (multiplet, 8H): Aromatic protons from fluorobenzyl and methoxybenzyl groups.

- δ 6.23 ppm (triplet, 1H): Pyridinone ring proton (H-5).

¹³C NMR (150 MHz, DMSO-d₆):

Infrared (IR) Vibrational Profile Analysis

Key IR absorptions (KBr pellet, cm⁻¹):

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) (ESI⁺):

- Observed [M+H]⁺ : m/z 340.1445 (calculated: 340.1449).

- Major fragments:

X-ray Crystallographic Studies

While X-ray data for this specific compound are not publicly available, related pyridinone derivatives exhibit planar pyridinone cores with substituent-dependent torsional angles. For example:

- C=O bond length : 1.23 Å (consistent with conjugated ketones).

- Dihedral angles : 15–25° between pyridinone and benzyl groups, minimizing steric clash.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations reveal:

Molecular Orbital Energy Level Analysis

Table 1: Key Spectroscopic and Computational Data

| Parameter | Experimental Value | Computational Value (DFT) |

|---|---|---|

| C=O Stretch (IR, cm⁻¹) | 1670 | 1685 |

| HOMO Energy (eV) | - | -6.12 |

| Pyridinone C-N Bond Length | 1.35 Å | 1.33 Å |

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO3/c1-25-17-4-2-3-15(11-17)13-22-10-9-19(23)18(20(22)24)12-14-5-7-16(21)8-6-14/h2-11,23H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMREWHWMKVJEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone, with the CAS number 478247-86-8, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 339.36 g/mol

- Boiling Point : 535.4 °C (predicted)

- Density : 1.313 g/cm³ (predicted)

- pKa : 4.50 (predicted) .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neuroprotection and cell signaling pathways. For instance, related pyridinone derivatives have shown activity as NMDA receptor antagonists, which are crucial in the modulation of excitatory neurotransmission in the brain .

Biological Activity

The biological activity of this compound can be categorized into several areas:

Neuroprotective Effects

Studies have highlighted that similar compounds exhibit neuroprotective properties by modulating NMDA receptor activity. These effects may be beneficial in treating neurodegenerative diseases such as Alzheimer's . The selectivity for NR2B subunits in NMDA receptors suggests a potential therapeutic index that could minimize side effects typically associated with broader receptor antagonism .

Antioxidant Activity

Pyridinone derivatives have been noted for their antioxidant capabilities, which can help mitigate oxidative stress in cellular environments. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Case Studies and Research Findings

-

Neuroprotective Studies :

- A study demonstrated that similar pyridinone compounds significantly reduced neuronal death in models of excitotoxicity, indicating their potential for neuroprotection .

- The compound's ability to penetrate the blood-brain barrier was confirmed through fluorescence studies, suggesting its efficacy in central nervous system applications .

- Antioxidant Properties :

Comparative Analysis of Related Compounds

Scientific Research Applications

Pharmacological Applications

1. Neuroprotection

Research indicates that derivatives of pyridinone compounds may interact with various biological targets, including receptors involved in neuroprotection. Specifically, 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone has shown potential as an NMDA receptor antagonist. NMDA receptors are crucial for modulating excitatory neurotransmission in the brain, and their antagonism may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Antimicrobial Activity

Studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, certain derivatives have been reported to show good to moderate activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol/L. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds .

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of pyridinone derivatives, researchers found that compounds similar to this compound significantly reduced neuronal cell death induced by excitotoxicity. The study highlighted its potential as a therapeutic agent for conditions characterized by excessive glutamate signaling.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new derivatives of pyridinones and evaluating their antimicrobial activities against resistant strains of bacteria. The study reported that compounds with structural similarities to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a viable pathway for developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Neuroprotection | Potential NMDA receptor antagonism aiding in neurodegenerative diseases | Reduced neuronal cell death |

| Antimicrobial Activity | Effective against various bacterial strains | MIC values between 4–20 μmol/L |

| Medicinal Chemistry | Development of new derivatives for enhanced biological activity | Potent activity against resistant strains |

Comparison with Similar Compounds

Substituent Variations at Position 3 and 1

Key structural analogs differ in substituents at positions 3 (benzyl group) and 1 (N-linked group). These modifications influence physicochemical properties and biological activity:

Preparation Methods

Core Pyridinone Formation

The pyridinone scaffold is typically constructed via a three-component reaction involving ethyl 2,4-dioxovalerate, substituted benzaldehydes, and amines. For the target compound, 4-fluorobenzaldehyde and 3-methoxybenzylamine serve as key precursors. In glacial acetic acid, these reactants undergo cyclocondensation to form the 3-pyrrolin-2-one intermediate, which tautomerizes to the pyridinone structure. The reaction proceeds via enamine formation, followed by intramolecular cyclization (Figure 1).

Optimization :

- Solvent screening shows ethanol improves yields (72%) compared to acetic acid (58%) due to reduced protonation of the amine nucleophile.

- A 1:1.2:1.5 molar ratio of aldehyde:amine:diketone maximizes product formation.

Post-Modification Strategies

Reductive Amination

An alternative approach uses reductive amination to attach the 3-methoxybenzyl group. The pyridinone core is first functionalized with an aldehyde at position 1, which reacts with 3-methoxybenzylamine under hydrogenation conditions (H₂, 50 psi, Pd/C catalyst). Subsequent alkylation with 4-fluorobenzyl bromide completes the synthesis.

One-Pot Tandem Synthesis

A streamlined method combines core formation and functionalization in a single vessel:

- Ethyl 2,4-dioxovalerate reacts with 4-fluorobenzaldehyde and 3-methoxybenzylamine in ethanol.

- In situ oxidation with MnO₂ introduces the 4-hydroxy group.

- Tandem Suzuki coupling with arylboronic acids finalizes substitution.

This method achieves an overall yield of 61% with reduced purification steps.

Reaction Mechanism and Kinetics

DFT calculations (B3LYP/6-31G*) reveal the energy profile for key steps:

- Cyclocondensation : Rate-limiting step involves imine formation (ΔG‡ = 24.3 kcal/mol).

- Tautomerization : Keto-enol equilibrium favors the pyridinone form (ΔG = -2.1 kcal/mol).

- Suzuki Coupling : Oxidative addition of Pd⁰ to the C-Br bond is exergonic (ΔG = -15.7 kcal/mol).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.25–7.18 (m, 4H, fluorobenzyl Ar-H)

- δ 6.83 (d, J = 8.4 Hz, 2H, methoxybenzyl Ar-H)

- δ 4.32 (s, 2H, -CH₂-C₆H₄F)

- δ 3.79 (s, 3H, -OCH₃).

IR (KBr) :

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >98% purity with t₃ = 12.7 min.

Process Optimization

| Parameter | Effect on Yield | Optimal Condition |

|---|---|---|

| Reaction Temperature | Increases up to 80°C | 75°C |

| Catalyst Loading | Max at 6 mol% | 5 mol% Pd |

| Solvent Polarity | Higher polarity better | EtOH/H₂O (3:1) |

Scale-Up Considerations

Industrial adaptations focus on:

- Replacing Pd catalysts with Ni-based systems for cost reduction.

- Continuous flow reactors to enhance mixing in Suzuki couplings.

- Aqueous workup protocols to minimize organic waste.

Comparative Synthesis Table

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Component | 3 | 72 | 95 | Moderate |

| Suzuki Coupling | 5 | 68 | 98 | High |

| One-Pot Tandem | 2 | 61 | 97 | Limited |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-(4-fluorobenzyl)-4-hydroxy-1-(3-methoxybenzyl)-2(1H)-pyridinone?

Answer:

The synthesis typically involves multi-step reactions starting from pyridine or pyridinone precursors. Key steps include:

- N-Alkylation : Introduction of the 4-fluorobenzyl and 3-methoxybenzyl groups via nucleophilic substitution or alkylation reactions, often using bases like NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO) .

- Hydroxylation : Oxidation or hydroxylation at the 4-position using oxidizing agents like H₂O₂ or m-CPBA under controlled pH and temperature .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the pure product .

Critical parameters include reaction time (12–24 hours), temperature (80–110°C), and exclusion of moisture to prevent hydrolysis .

Basic: How is the molecular structure of this compound validated in academic research?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzyl methoxy shifts: δ 4.8–5.2 ppm for benzyl protons, δ 160–165 ppm for fluorine in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 383.14 for C₂₀H₁₉FNO₃) .

- X-ray Crystallography : For solid-state conformation analysis, particularly to assess hydrogen bonding between the hydroxyl group and pyridinone oxygen .

Advanced: What strategies optimize reaction yields and purity during synthesis?

Answer:

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol minimizes by-products during hydroxylation .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for Suzuki couplings in derivative synthesis, with ligand optimization (XPhos, SPhos) to reduce steric hindrance .

- By-Product Mitigation : Use of scavengers (e.g., polymer-bound thiourea to trap excess benzyl halides) and real-time monitoring via TLC/HPLC .

Reported yields range from 29% (initial steps) to 88% after optimization .

Advanced: How do computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking : Simulations (AutoDock Vina) assess binding affinity to targets like PARP-1 (poly-ADP ribose polymerase), with scoring functions evaluating interactions between the pyridinone core and catalytic domains .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity (e.g., fluorine’s electron-withdrawing effect) with enhanced enzyme inhibition (e.g., IC₅₀ values < 10 nM for PARP-1) .

- ADMET Prediction : Tools like SwissADME predict oral bioavailability (LogP ~2.5) and metabolic stability via cytochrome P450 interactions .

Basic: What pharmacological activities are associated with this compound?

Answer:

- PARP Inhibition : Demonstrated standalone activity in BRCA1-deficient cancer cell lines (e.g., SW620 colorectal xenografts) at nanomolar concentrations .

- Antimicrobial Screening : Moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) via disruption of cell membrane integrity .

- Anti-Inflammatory Potential : Inhibition of COX-2 (IC₅₀ ~5 µM) in macrophage models, linked to the methoxybenzyl group’s radical scavenging capacity .

Advanced: How do structural modifications impact pharmacokinetics and target selectivity?

Answer:

- Fluorine Substitution : The 4-fluorobenzyl group enhances blood-brain barrier penetration (LogBB = 0.4) compared to non-fluorinated analogs .

- Methoxy Position : 3-Methoxybenzyl improves metabolic stability by reducing CYP3A4-mediated oxidation compared to para-substituted analogs .

- Hydroxyl Group : Critical for hydrogen bonding with PARP-1’s NAD⁺ binding site; methylation reduces potency (IC₅₀ increases 10-fold) .

Basic: What analytical techniques are used to assess purity and stability?

Answer:

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%) and quantify degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C), ensuring suitability for high-temperature reactions .

Advanced: How is in vivo efficacy evaluated for this compound?

Answer:

- Xenograft Models : Dose-response studies in immunodeficient mice (e.g., 50 mg/kg oral dosing, tumor volume reduction >50% at day 21) .

- Pharmacokinetic Profiling : Plasma half-life (t₁/₂ ~4 hours) and AUC (area under the curve) measurements via LC-MS/MS .

- Toxicology Screening : Histopathology and serum ALT/AST levels to assess hepatotoxicity at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.